3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine (hereinafter referred to as PODP) is a heterocyclic organic compound composed of a pyridine ring linked to a 1,3,4-oxadiazole ring, which in turn is substituted with a phenyl group. PODP derivatives, specifically those containing radioiodinated modifications, have been investigated primarily for their potential as imaging agents in Alzheimer's disease (AD) research. These derivatives exhibit a high binding affinity for β-amyloid (Aβ) plaques, a hallmark of AD. []
Synthesis Analysis
Formation of the oxadiazole ring: One common method involves the reaction of isonicotinohydrazide with substituted benzoic acids in the presence of phosphorus oxychloride (POCl3). [] This cyclization reaction forms the 1,3,4-oxadiazole ring core of the molecule.
Radioiodination: For imaging applications, radioisotopes of iodine, such as Iodine-123 (I-123) or Iodine-125 (I-125), are incorporated into the PODP structure. This is often achieved through electrophilic substitution reactions using readily available radioiodination reagents. []
Molecular Structure Analysis
Planar Structure: The presence of two aromatic rings, pyridine and phenyl, connected by the oxadiazole ring, suggests a relatively planar structure. This planarity can contribute to its ability to interact with the flat β-sheet structures found in Aβ plaques through π-π stacking interactions. []
Substituent Effects: The introduction of various substituents on the phenyl ring, as seen in many synthesized derivatives, can significantly influence the molecule's lipophilicity, binding affinity for Aβ, and in vivo properties. [] []
Physical and Chemical Properties Analysis
Lipophilicity: The lipophilicity of PODP derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. This property is crucial for blood-brain barrier permeability and brain uptake, essential factors for brain imaging agents. [] []
Applications
Imaging of β-amyloid Plaques: Radioiodinated PODP derivatives show significant potential as SPECT imaging probes for detecting Aβ plaques in AD brains. [] These derivatives demonstrate good initial brain uptake and rapid washout in normal mice, while clearly labeling Aβ plaques in AD mouse models.
Anticonvulsant Activity: Certain PODP derivatives, particularly those incorporating a coumarin moiety, have exhibited promising anticonvulsant activity in animal models. [] []
Antibacterial Activity: Some PODP derivatives, particularly those containing thiazolidinone or azetidinone moieties, have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [] []
Related Compounds
[123/125I]3
Compound Description: [123/125I]3 is a radioiodinated derivative of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine designed for imaging β-amyloid (Aβ) plaques in Alzheimer's disease brains using Single Photon Emission Computed Tomography (SPECT). [] In vitro, it exhibits high affinity for Aβ(1-42) aggregates. [] In vivo studies in mice show good initial brain uptake, rapid washout, and clear labeling of Aβ plaques. [] It also specifically labels Aβ plaques in postmortem AD brain sections. []
Relevance: This compound is a direct derivative of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine, modified for radiolabeling with iodine-123 or iodine-125. This modification enables its use as a SPECT imaging agent while retaining the core structure responsible for binding to Aβ plaques. []
Reference:[1]: Okamura, N., Suemoto, T., Shimadzu, H., Suzuki, K., Akatsu, H., Yamamoto, T., ... & Zhang, M. R. (2010). Novel radioiodinated 1,3,4-oxadiazole derivatives with improved in vivo properties for SPECT imaging of β-amyloid plaques. Journal of Medicinal Chemistry, 53(2), 682-689.
[123/125I]6
Compound Description: Similar to [123/125I]3, [123/125I]6 is another radioiodinated 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine (1,3,4-PODP) derivative developed for SPECT imaging of Aβ plaques in Alzheimer's disease. [] It displays a high binding affinity for Aβ(1-42) aggregates in vitro. [] In vivo, it demonstrates good initial brain uptake, rapid washout from the normal mouse brain, and clear Aβ plaque labeling in a transgenic mouse model of AD. [] It also exhibits specific labeling of Aβ plaques in postmortem AD brain sections. []
Relevance: This compound is also a direct derivative of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine, specifically designed for radiolabeling with iodine-123 or iodine-125. The structural modification with the radioisotope allows for SPECT imaging while maintaining the core structure for binding to Aβ plaques. []
Reference: []: Okamura, N., Suemoto, T., Shimadzu, H., Suzuki, K., Akatsu, H., Yamamoto, T., ... & Zhang, M. R. (2010). Novel radioiodinated 1,3,4-oxadiazole derivatives with improved in vivo properties for SPECT imaging of β-amyloid plaques. Journal of Medicinal Chemistry, 53(2), 682-689.
2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop)
Compound Description: 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol is frequently employed as an ancillary ligand in the development of iridium(III) cyclometalated complexes for Organic Light Emitting Diodes (OLEDs). [, , ] This ligand plays a crucial role in influencing the photoluminescence and electroluminescence properties of these iridium complexes, which are crucial for OLED performance. [, , ]
Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazole moiety with 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine. While the pyridine ring in the target compound is replaced with a phenol group in this compound, the shared moiety suggests potential similarities in their coordination chemistry and electronic properties. [, , ]
References:[2]: Zhao, L., Xie, L., Peng, J., Li, Y., & Cao, Y. (2014). Efficient electroluminescence of two heteroleptic platinum complexes with a 2-(5-phenyl-1,3,4-oxadiazol-2-yl) phenol ancillary ligand. Dalton Transactions, 43(48), 17832-17840. [6]: Chi, Y., Zhao, S., Liu, S., Li, Y., & Cao, Y. (2013). Orange-red- and white-emitting diodes fabricated by vacuum evaporation deposition of sublimable cationic iridium complexes. Materials Chemistry C, 1(43), 7197-7205. [23]: Zhao, Q., Liu, S., Shi, Y., Wang, R., & Lu, Z. (2011). Syntheses, photoluminescence and electroluminescence of four heteroleptic iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands. Journal of Luminescence, 131(7), 1510-1516.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.